molecular formula C18H20ClN5O3S B1683791 Denibulin hydrochloride CAS No. 779356-64-8

Denibulin hydrochloride

Cat. No.: B1683791
CAS No.: 779356-64-8
M. Wt: 421.9 g/mol
InChI Key: JUMSCXLBFWHCRA-PPHPATTJSA-N
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Description

Denibulin hydrochloride is a novel small molecule vascular-disrupting agent that has shown promise in the treatment of solid tumor cancers. It works by selectively disrupting newly-formed tumor blood vessels, leading to the shutdown of tumor blood flow and causing central necrosis of solid tumors .

Preparation Methods

Denibulin hydrochloride, also known as methyl-6-[(4-{[(2S)-2-amino-propanoyl]amino} phenyl)thio]-1H-benzimidazol-2-ylcarbamate hydrochloride, is synthesized through a series of chemical reactionsThe final step involves the formation of the hydrochloride salt .

Chemical Reactions Analysis

Denibulin hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Denibulin hydrochloride has been extensively studied for its potential in cancer therapy. It has shown efficacy in reducing tumor blood flow and causing tumor cell necrosis in preclinical models. The compound has been investigated in phase I clinical trials for its safety, pharmacokinetics, and acute anti-vascular effects in patients with advanced solid tumors .

Mechanism of Action

Denibulin hydrochloride exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells. This results in the shutdown of tumor blood flow and subsequent central necrosis of solid tumors. The compound targets the vascular endothelial growth factor and its receptors, which play a crucial role in tumor angiogenesis .

Comparison with Similar Compounds

Denibulin hydrochloride is unique among vascular-disrupting agents due to its specific mechanism of action and chemical structure. Similar compounds include:

Properties

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSCXLBFWHCRA-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228587
Record name Denibulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779356-64-8
Record name Denibulin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0779356648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denibulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENIBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U575HR16Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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